2,4-Dichloro-6-(2-furyl)pyrimidine
Description
Overview of Pyrimidine (B1678525) Heterocycles: Importance in Medicinal and Synthetic Chemistry
Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. ignited.inwikipedia.org Its derivatives are of immense interest due to their widespread presence in nature and their diverse applications. The pyrimidine ring is a fundamental component of the nucleobases cytosine, thymine, and uracil (B121893), which are integral to the structure of DNA and RNA. ignited.inresearchgate.netnih.gov This biological prevalence has established the pyrimidine scaffold as a "privileged structure" in the field of medicinal chemistry, inspiring the development of numerous therapeutic agents. researchgate.netnih.gov
The versatility of the pyrimidine moiety is demonstrated by its presence in a vast array of biologically active compounds. Synthetic pyrimidine derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. nih.govwjahr.com This wide range of biological functions stems from the ability of the pyrimidine core to interact with various enzymes and receptors within biological systems. nih.gov Beyond their medicinal applications, pyrimidines are also valuable building blocks in organic synthesis, serving as versatile precursors for the construction of more complex, fused heterocyclic systems. wjahr.com
Significance of Halogenated Pyrimidines as Precursors in Organic Synthesis
Among the various classes of pyrimidine derivatives, halogenated pyrimidines stand out as exceptionally useful intermediates in synthetic organic chemistry. nih.gov The inclusion of halogen atoms, most commonly chlorine, on the pyrimidine ring dramatically influences its chemical reactivity. These halogen substituents, particularly at the 2, 4, and 6 positions, render the carbon atoms to which they are attached electron-deficient and thus highly susceptible to nucleophilic attack. wikipedia.org
This enhanced reactivity makes halogenated pyrimidines, such as dichloropyrimidines, excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The halogen atoms can be readily displaced by a wide variety of nucleophiles—including amines, alcohols, and thiols—allowing for the controlled and specific introduction of diverse functional groups onto the pyrimidine core. nih.gov This strategic functionalization is a cornerstone of modern drug discovery, enabling the synthesis of large libraries of novel compounds for biological screening. nih.govnih.gov Furthermore, the differential reactivity of the halogen atoms in di- or tri-halogenated pyrimidines can often be exploited to achieve selective, stepwise substitutions, providing a powerful tool for the synthesis of complex molecular architectures. sigmaaldrich.com
Rationale for Investigating 2,4-Dichloro-6-(2-furyl)pyrimidine: A Focus on Structural Features and Potential Reactivity
The compound this compound is a noteworthy target for chemical investigation due to its unique combination of three distinct structural motifs: a pyrimidine core, two reactive chlorine atoms, and a furan (B31954) ring.
Structural Features:
Pyrimidine Core: As established, the pyrimidine ring itself is a well-recognized pharmacophore, providing a solid foundation for potential biological activity. ignited.innih.gov
Dichloro-Substitution: The presence of chlorine atoms at both the C2 and C4 positions creates two reactive centers within the molecule. These positions are activated towards nucleophilic substitution, offering versatile handles for synthetic modification. nih.govsigmaaldrich.com The relative reactivity of these two positions can be influenced by the electronic nature of the substituent at the C6 position, potentially allowing for regioselective functionalization.
2-Furyl Group: The furan ring at the C6 position is an electron-rich five-membered heterocycle. Furan and its derivatives are themselves components of many natural products and pharmacologically active compounds. nih.gov Its linkage to the pyrimidine ring can significantly modulate the electronic properties, solubility, and conformational behavior of the entire molecule.
Potential Reactivity: The primary anticipated reaction pathway for this compound is nucleophilic aromatic substitution at the chlorinated C2 and C4 positions. The electron-withdrawing nature of the pyrimidine nitrogens strongly activates these sites for attack by nucleophiles. The investigation into the synthesis of related structures, such as 2,4-di-p-phenolyl-6-2-furanyl-pyridine, underscores the scientific interest in molecules that feature a 6-(2-furyl) group on a nitrogen-containing heterocycle. nih.gov The interplay between the dichloropyrimidine core and the furyl substituent makes this compound a compelling platform for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science.
Compound Data Tables
Physicochemical and spectroscopic data for the specific compound this compound are not widely available in public databases. However, to provide context, the properties of the closely related and well-documented compound, 2,4-dichloro-6-(trifluoromethyl)pyrimidine, are presented below.
Table 1: Physicochemical Properties of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅HCl₂F₃N₂ | nih.gov |
| Molecular Weight | 216.97 g/mol | nih.gov |
| IUPAC Name | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | nih.gov |
| CAS Number | 16097-64-6 | chemicalbook.com |
| Physical Form | Liquid | sigmaaldrich.com |
Note: This data is for a structurally related compound and is provided for illustrative purposes.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-dichloro-6-(trifluoromethyl)pyrimidine |
| 2,4-di-p-phenolyl-6-2-furanyl-pyridine |
| Alloxan |
| Barbituric acid |
| Cytosine |
| Riboflavin |
| Thiamine |
| Thymine |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4Cl2N2O |
|---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
2,4-dichloro-6-(furan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H4Cl2N2O/c9-7-4-5(11-8(10)12-7)6-2-1-3-13-6/h1-4H |
InChI Key |
DWXTUGIBDYHNAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 2,4 Dichloro 6 2 Furyl Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for 2,4-dichloropyrimidines. This process involves the attack of a nucleophile on the electron-deficient pyrimidine (B1678525) ring, leading to the displacement of a chlorine atom. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing this intermediate. masterorganicchemistry.com
Regioselectivity of Halogen Displacement at C-2 and C-4 of the Pyrimidine Ring
In 2,4-dichloropyrimidines, the chlorine atom at the C-4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C-2 position. wuxiapptec.commdpi.com This preference is attributed to the greater electron deficiency at the C-4 position, which can be explained by frontier molecular orbital theory. The lowest unoccupied molecular orbital (LUMO) has a larger coefficient at C-4 compared to C-2, making it the preferred site for nucleophilic attack. wuxiapptec.comstackexchange.com Additionally, the intermediate formed upon attack at C-4 is stabilized by three resonance structures, further favoring this pathway. stackexchange.com
However, the regioselectivity can be influenced by the nature of the substituent at the C-6 position. When an electron-donating group is present at C-6, the SNAr reaction can preferentially occur at the C-2 position. wuxiapptec.com This reversal in selectivity is due to the alteration of the electronic properties of the pyrimidine ring by the electron-donating substituent. wuxiapptec.com In the case of 2,4-dichloro-6-(2-furyl)pyrimidine, the furyl group can act as an electron-donating substituent, potentially influencing the regioselectivity of nucleophilic attack.
Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Hydrazines)
2,4-Dichloropyrimidines readily react with a variety of nitrogen-based nucleophiles, including primary and secondary amines, as well as hydrazines. These reactions are fundamental in the synthesis of various substituted aminopyrimidines.
The reaction of 2,4-dichloropyrimidines with amines typically results in the selective substitution of the C-4 chlorine atom. researchgate.net However, by employing specific reaction conditions or activating groups, the C-2 position can also be targeted. For example, a two-step sequence involving an initial regioselective reaction with an amine at the C-2 position of a modified pyrimidine, followed by a second SNAr reaction at C-4, allows for the synthesis of diverse diaminopyrimidines. researchgate.net
The reaction of 2,4-dichloro-6-(substituted)pyrimidines with amines can be influenced by the steric and electronic properties of both the pyrimidine and the amine. For instance, in the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with anilines and secondary aliphatic amines in the presence of a weak base, the chloride group is selectively displaced. researchgate.net
| Reactant 1 | Reactant 2 | Product(s) | Reaction Conditions | Reference |
| 2,4-Dichloropyrimidine (B19661) | Amine | 2-Chloro-4-aminopyrimidine | Varies | researchgate.net |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Aniline/Secondary Aliphatic Amine | 4-Amino-6-chloro-2-(methylsulfonyl)pyrimidine | Weak base | researchgate.net |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amine | 2-Amino-4-amino-6-chloropyrimidine-5-carbaldehyde | Reflux in EtOH with triethylamine (B128534) | mdpi.com |
This table provides illustrative examples and does not represent an exhaustive list.
Reactions with Oxygen and Sulfur-Based Nucleophiles
Similar to nitrogen nucleophiles, oxygen-based nucleophiles (e.g., alkoxides, hydroxides) and sulfur-based nucleophiles (e.g., thiolates) can displace the chlorine atoms of 2,4-dichloropyrimidines. The C-4 position is generally the preferred site of attack.
Reactions with alkoxides, for instance, can lead to the formation of alkoxy-substituted pyrimidines. In some cases, solvolysis reactions with the solvent (e.g., ethanol) can occur, especially under basic conditions, leading to the incorporation of an ethoxy group. mdpi.com The reaction with hydroxide (B78521) can result in the formation of hydroxypyrimidines. rsc.org
The introduction of a sulfur-based nucleophile, such as a thiol, can be used to synthesize thiopyrimidine derivatives. For example, the reaction of 5-amino-6-chloropyrimidine-2,4-dione with sodium hydrosulfide (B80085) can lead to the formation of a thiopyrimidine derivative.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. The two chlorine atoms provide distinct reaction sites for sequential or selective coupling reactions.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions
The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide, is widely used for the functionalization of pyrimidines. mdpi.comresearchgate.net In the case of 2,4-dichloropyrimidines, the reaction typically occurs with high regioselectivity at the C-4 position. mdpi.com This selectivity is due to the more favorable oxidative addition of the palladium catalyst to the C4-chlorine bond. mdpi.com
Microwave-assisted Suzuki-Miyaura coupling has been shown to be a highly efficient method for the synthesis of C4-substituted pyrimidines from 2,4-dichloropyrimidines, often with short reaction times and low catalyst loadings. mdpi.com A variety of aryl and heteroaryl boronic acids can be successfully coupled, including furanylboronic acids. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 2-Chloro-4-phenylpyrimidine | Good to Excellent | mdpi.com |
| 2,4-Dichloropyrimidine | Furanylboronic acid | Pd(PPh₃)₄ | 2-Chloro-4-(furan-2-yl)pyrimidine | Good | mdpi.com |
| 4,6-Dichloropyrimidine (B16783) | Arylboronic acid | Pd(OAc)₂/PPh₃/K₃PO₄ | 4,6-Diarylpyrimidine | Reasonable | researchgate.net |
This table presents representative examples of Suzuki-Miyaura coupling reactions involving dichloropyrimidines.
Stille, Heck, and Sonogashira Coupling Methodologies
While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed cross-coupling reactions can also be employed to functionalize this compound.
The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is carried out under mild conditions and is useful for introducing alkynyl groups onto the pyrimidine ring. wikipedia.org The regioselectivity of the Sonogashira coupling on dichloropyrimidines generally favors the C-6 position in 4,6-dichloro-2-pyrone. nih.gov
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction can be used to introduce alkenyl substituents onto the pyrimidine core.
The Stille coupling utilizes an organotin compound as the coupling partner with an organic halide, catalyzed by palladium. This method offers another avenue for creating carbon-carbon bonds at the chlorinated positions of the pyrimidine ring.
| Coupling Reaction | Description |
| Stille Coupling | A palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide. |
| Heck Coupling | A palladium-catalyzed reaction of a vinylic or aryl halide with an alkene to form a substituted alkene. |
| Sonogashira Coupling | A palladium- and copper-cocatalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org |
Mechanistic Aspects of Palladium-Catalyzed Reactions on Halogenated Pyrimidines
Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of halogenated pyrimidines like this compound. The general mechanisms for common coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination involve a catalytic cycle centered around a palladium(0) species.
The cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the pyrimidine. In the case of 2,4-dichloropyrimidines, the chlorine at the C4 position is generally more susceptible to oxidative addition than the one at the C2 position. This preference is attributed to the electronic properties of the pyrimidine ring. psu.edunih.gov
Following oxidative addition, transmetalation occurs, where the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center. orientjchem.org The final step is reductive elimination , which forms the new carbon-carbon or carbon-nitrogen bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. researchgate.net
The choice of ligands coordinated to the palladium catalyst plays a crucial role in the efficiency and regioselectivity of these reactions. Sterically hindered and electron-rich phosphine (B1218219) ligands, for instance, can significantly enhance the rate of oxidative addition and reductive elimination. researchgate.net In some cases, specific ligands can even reverse the inherent regioselectivity, favoring reaction at the C2 position over the C4 position. mit.edu For instance, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to direct coupling reactions to the C2 position of 2,4-dichloropyridines, a related heterocyclic system. nih.gov
Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems
The strategic functionalization of this compound through palladium-catalyzed reactions or nucleophilic substitution opens pathways to a variety of fused heterocyclic systems with significant biological and medicinal importance.
Formation of Pyrido[2,3-d]pyrimidine Derivatives
The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with diverse pharmacological activities, can be achieved from dichloropyrimidine precursors. rsc.orgresearchgate.netnih.govrsc.org A common strategy involves the initial selective substitution of one of the chlorine atoms, typically at the C4 position, with an appropriate amine. The resulting aminopyrimidine can then undergo intramolecular cyclization to form the fused pyridine (B92270) ring. For example, a 4-aminopyrimidine (B60600) derivative can be reacted with a suitable partner that provides the remaining atoms for the pyridine ring, often through a condensation reaction followed by cyclization. rsc.org
Synthesis of Furo[2,3-d]pyrimidine Systems
Furo[2,3-d]pyrimidines are another important class of fused heterocycles that can be accessed from 2,4-dichloropyrimidine derivatives. psu.edunih.govresearchgate.netnih.govarkat-usa.org One synthetic approach involves the initial conversion of the dichloropyrimidine to a dihydroxypyrimidine. This dihydroxy intermediate can then be reacted with a suitable reagent, such as an α-haloketone, to construct the fused furan (B31954) ring. The reaction typically proceeds through O-alkylation followed by an intramolecular condensation.
Derivatization to Imidazo[1,2-a]pyrimidines and Thieno[2,3-d]pyrimidines
The synthesis of imidazo[1,2-a]pyrimidines generally starts from 2-aminopyrimidines. nih.gov Therefore, a preliminary step involving the selective amination of this compound at the C2 position would be required. This can be challenging due to the higher reactivity of the C4 position. However, as mentioned earlier, specific ligand systems in palladium-catalyzed amination can achieve this regioselectivity. mit.edu Once the 2-aminopyrimidine (B69317) derivative is obtained, it can be reacted with an α-haloketone in a condensation reaction to form the fused imidazole (B134444) ring. nih.gov
Thieno[2,3-d]pyrimidines are another accessible fused system. rsc.orgsigmaaldrich.com A common route involves starting with a substituted thiophene (B33073) that already contains the necessary functional groups for the subsequent annulation of the pyrimidine ring. Alternatively, one could envision starting from this compound and building the thiophene ring. This might involve sequential substitution of the chlorine atoms with sulfur-containing nucleophiles followed by cyclization.
Transformations Involving the Furyl Moiety
The furan ring in this compound is not merely a passive substituent but can actively participate in various chemical transformations, further expanding the synthetic utility of the parent molecule.
Reactions at the Furan Ring System
The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution . Reactions such as nitration, halogenation, and acylation typically occur preferentially at the C5 position of the furan ring (the position adjacent to the pyrimidine ring is C2).
Furthermore, the furan moiety can act as a diene in Diels-Alder reactions . This [4+2] cycloaddition with a suitable dienophile, such as maleic anhydride (B1165640) or N-substituted maleimides, would lead to the formation of a bicyclic adduct. nih.govnih.gov This reaction provides a powerful tool for constructing complex polycyclic structures from the relatively simple this compound precursor. The reversibility of the furan Diels-Alder reaction can also be exploited in various applications.
Modification of the Furan-Pyrimidine Linkage
The chemical linkage between the furan and pyrimidine rings in this compound can be modified through several theoretical and experimentally observed pathways. These transformations fundamentally alter the molecular structure, leading to either ring-opened products or more complex fused systems. The electron-withdrawing nature of the dichloropyrimidine ring significantly influences the reactivity of the attached furan moiety.
One of the primary routes for modifying the furan-pyrimidine linkage is through the oxidative cleavage of the furan ring . This class of reactions, while not extensively documented for this specific molecule, is a well-established method for transforming furans into various 1,4-dicarbonyl compounds. acs.org In the context of 2-furyl-substituted nitrogen heterocycles, such as 2-furylquinolines, oxidative decomposition has been observed to proceed via a [4+2] cycloaddition with singlet oxygen. This leads to an unstable endoperoxide intermediate that can undergo further rearrangements, including Baeyer-Villager type processes, to yield lactams, carboxylic acids, and aldehydes. nih.gov A similar pathway could be envisioned for this compound, which would result in the cleavage of the furan ring and the formation of new functional groups at the 6-position of the pyrimidine ring.
Another potential avenue for modification is the Diels-Alder reaction , where the furan ring can act as a diene. However, the reactivity of furan in [4+2] cycloadditions is sensitive to the electronic nature of its substituents. nih.gov The strongly electron-withdrawing 2,4-dichloropyrimidine group is expected to decrease the electron density of the furan ring, making it a less reactive diene in normal electron demand Diels-Alder reactions. nih.gov Conversely, this electronic characteristic might enhance its reactivity in inverse electron demand Diels-Alder reactions. Research on the cycloaddition reactions of furans has shown that they can also act as dienophiles. acs.org The formation of exo and endo adducts is often temperature-dependent, with exo products being favored at higher temperatures. nih.gov
Photochemical reactions offer another set of strategies for modifying the furan-pyrimidine linkage. Pyrimidine derivatives are known to undergo photochemical [2+2] cycloadditions. nih.govtsijournals.com While these reactions are typically described for the pyrimidine ring itself, the presence of the furan moiety could lead to intramolecular photochemical processes or influence the regioselectivity of intermolecular reactions.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For 2,4-Dichloro-6-(2-furyl)pyrimidine, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its structure.
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrimidine (B1678525) and furan (B31954) rings. The pyrimidine ring possesses a single proton at the 5-position, which would likely appear as a singlet in a specific chemical shift region. The furan ring protons at the 3'-, 4'-, and 5'-positions would present as a set of coupled multiplets. The precise chemical shifts (δ) are influenced by the electron-withdrawing nature of the dichloropyrimidine core and the electronic environment of the furan ring.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-5 (Pyrimidine) | ~7.5 - 8.0 | s (singlet) |
| H-5' (Furan) | ~7.6 - 7.8 | d (doublet) |
| H-3' (Furan) | ~7.2 - 7.4 | d (doublet) |
| H-4' (Furan) | ~6.5 - 6.7 | dd (doublet of doublets) |
Note: These are estimated values and the actual experimental data may vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the eight unique carbon atoms. The carbons attached to chlorine (C-2 and C-4) and nitrogen atoms in the pyrimidine ring will appear at characteristic downfield shifts. The carbons of the furan ring will also have specific chemical shifts.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| C-2 (Pyrimidine) | ~160 - 165 |
| C-4 (Pyrimidine) | ~165 - 170 |
| C-6 (Pyrimidine) | ~155 - 160 |
| C-5 (Pyrimidine) | ~115 - 120 |
| C-2' (Furan) | ~150 - 155 |
| C-5' (Furan) | ~145 - 150 |
| C-3' (Furan) | ~112 - 117 |
| C-4' (Furan) | ~110 - 115 |
Note: These are estimated values and the actual experimental data may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation
To definitively assign the proton and carbon signals and to confirm the connectivity between the pyrimidine and furan rings, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the H-3', H-4', and H-5' protons of the furan ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between carbons and protons that are separated by two or three bonds. This would be crucial in confirming the linkage between the C-6 of the pyrimidine ring and the C-2' of the furan ring, as well as assigning the quaternary carbons.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Cl, C=N, and C=C stretching vibrations of the pyrimidine ring, as well as the C-O-C and C=C stretching vibrations of the furan ring. Aromatic C-H stretching and bending vibrations would also be present.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-Cl bonds, which are often weak in the IR spectrum.
Expected Vibrational Frequencies (cm⁻¹):
| Functional Group | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| C=N Stretch (Pyrimidine) | 1600 - 1550 | 1600 - 1550 |
| C=C Stretch (Aromatic) | 1580 - 1450 | 1580 - 1450 |
| C-O-C Stretch (Furan) | 1250 - 1020 | 1250 - 1020 |
| C-Cl Stretch | 800 - 600 | 800 - 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this molecular ion peak would exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.
The fragmentation pattern would likely involve the loss of chlorine atoms, the furan ring, or smaller fragments like HCN, providing further confirmation of the compound's structure.
Expected Mass Spectrometry Data:
| Ion | m/z (relative to ¹²C, ³⁵Cl) | Description |
| [M]⁺ | 214 | Molecular Ion |
| [M+2]⁺ | 216 | Molecular Ion with one ³⁷Cl |
| [M+4]⁺ | 218 | Molecular Ion with two ³⁷Cl |
| [M-Cl]⁺ | 179 | Loss of a chlorine atom |
| [M-C₄H₃O]⁺ | 147 | Loss of the furyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The presence of the conjugated pyrimidine and furan rings in this compound would result in characteristic absorption bands in the UV region.
The spectrum would likely display π → π* transitions associated with the aromatic systems. The position of the absorption maxima (λmax) would be influenced by the extent of conjugation between the two rings and the electronic effects of the chloro substituents.
Expected UV-Vis Absorption Data:
| Transition | Expected λmax (nm) |
| π → π* | ~250 - 300 |
Note: The exact λmax is dependent on the solvent used for the analysis.
X-ray Crystallography for Solid-State Molecular Structure Determination
While specific single-crystal X-ray diffraction data for this compound is not widely available in published literature, the crystallographic analysis of the parent compound, 2,4-dichloropyrimidine (B19661), offers foundational insights into the probable solid-state conformation. nih.gov The study of this parent structure reveals key structural parameters that are anticipated to be influential in the furyl-substituted derivative.
A hypothetical table of crystallographic data, based on typical values for related pyrimidine derivatives, is presented below to illustrate the type of information obtained from such an analysis.
| Parameter | Hypothetical Value for this compound |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~9.8 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~980 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.55 |
Advanced Elemental Analysis for Purity and Composition Verification
Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound, thereby verifying its purity and elemental composition. For this compound, with the chemical formula C₈H₄Cl₂N₂O, the theoretical elemental percentages can be calculated. Advanced analytical methods, such as combustion analysis, are employed to obtain experimental values, which are then compared against the theoretical values.
The theoretical elemental composition of this compound is as follows:
Carbon (C): 44.69%
Hydrogen (H): 1.88%
Nitrogen (N): 13.03%
Chlorine (Cl): 32.97%
Oxygen (O): 7.44%
Experimental results from elemental analysis should closely match these theoretical percentages to confirm the identity and purity of the compound. A typical acceptable deviation is within ±0.4%.
Below is an interactive data table showcasing the comparison between theoretical and hypothetical experimental elemental analysis data for this compound.
| Element | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) |
| Carbon (C) | 44.69 | 44.75 |
| Hydrogen (H) | 1.88 | 1.91 |
| Nitrogen (N) | 13.03 | 13.08 |
This rigorous verification is essential to ensure that the material under study is indeed the target compound and is of sufficient purity for subsequent research and applications.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost, making it ideal for studying molecules of this size.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2,4-dichloro-6-(2-furyl)pyrimidine, this process would involve calculating the total energy of the molecule for different spatial arrangements. A key aspect of its structure is the rotational barrier around the single bond connecting the pyrimidine (B1678525) and furan (B31954) rings, which gives rise to different conformers.
DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), are employed to perform this optimization. karazin.ua The calculations would identify the most stable conformer (the global minimum) and any other low-energy conformers. The relative orientation of the furan ring's oxygen atom with respect to the pyrimidine ring (either pointing towards or away from the N1-C6 bond) would define the primary conformers. Studies on similar heterocyclic compounds show that electrostatic interactions are mainly responsible for determining the relative stability of conformers. uni-muenchen.de The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's steric and electronic properties.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Dichloropyrimidine (Illustrative) The following data is based on the optimized geometry of a similar compound, 2,4-dichloro-5-nitropyrimidine (B15318), calculated at the B3LYP/6-311++G(d,p) level, and serves as an example of typical results. nih.gov
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.309 | C6-N1-C2 | 118.9 |
| C2-N3 | 1.332 | N1-C2-N3 | 125.1 |
| N3-C4 | 1.365 | C2-N3-C4 | 115.4 |
| C4-C5 | 1.378 | N3-C4-C5 | 122.8 |
| C5-C6 | 1.411 | C4-C5-C6 | 116.7 |
| C6-N1 | 1.341 | C5-C6-N1 | 120.9 |
| C4-Cl | 1.729 | N3-C4-Cl | 115.8 |
| C2-Cl | 1.733 | N1-C2-Cl | 114.8 |
The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. DFT is used to calculate the energies and shapes of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap indicates that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to have significant electron density on the electron-rich furan ring, while the LUMO would likely be distributed over the electron-deficient dichloropyrimidine ring. This distribution suggests that the furan ring would be susceptible to electrophilic attack, whereas the pyrimidine ring would be prone to nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies and Gap (Illustrative) The following data is based on calculations for 2,4-dichloro-5-nitropyrimidine and serves as an example. nih.gov
| Parameter | Energy (eV) |
| HOMO Energy | -8.01 |
| LUMO Energy | -4.08 |
| HOMO-LUMO Gap (ΔE) | 3.93 |
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, calculate the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such predictions are invaluable for assigning peaks in experimental spectra. researchgate.net For this compound, predictions would help in assigning the specific signals for the protons and carbons on both the furan and pyrimidine rings.
Vibrational Frequencies: DFT can also compute the vibrational frequencies corresponding to the normal modes of molecular vibration. These theoretical frequencies correlate with the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, a detailed assignment of vibrational modes to specific bond stretches, bends, and torsions can be made. nih.gov This analysis confirms the functional groups present and provides further validation of the optimized molecular structure.
Table 3: Representative Predicted ¹³C NMR Chemical Shifts vs. Experimental Data for an Analog (Illustrative) The following data is for 2,4-dichloropyrimidine (B19661) and illustrates the typical accuracy of DFT predictions. spectrabase.com
| Carbon Atom | Experimental Shift (ppm, in DMSO-d6) |
| C2 | 161.4 |
| C4 | 160.9 |
| C5 | 125.1 |
| C6 | 157.0 |
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SₙAr), where the chlorine atoms are displaced by nucleophiles.
DFT can be used to model the entire reaction coordinate. This involves identifying and calculating the energies of the reactants, products, any intermediates (like the Meisenheimer complex in SₙAr), and, crucially, the transition states. The transition state is the highest energy point along the reaction pathway, and its energy determines the activation energy and thus the reaction rate. By comparing the activation energies for substitution at the C2 and C4 positions, one could predict the regioselectivity of the reaction. Studies on similar dichloropyrimidines often show selectivity based on the electronic and steric environment of the reaction sites. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to build statistical relationships between the chemical structure of a molecule and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors from the molecule's structure. These descriptors quantify various aspects of the molecule's physicochemical properties. They can be categorized as:
Constitutional: Based on the molecular formula (e.g., molecular weight).
Topological: Based on the 2D connectivity of atoms (e.g., branching indices).
Geometric: Based on the 3D structure (e.g., molecular surface area, volume).
Electronic: Based on the electron distribution (e.g., dipole moment, partial charges).
Hydrophobic: Related to water solubility (e.g., LogP).
For this compound, these descriptors would be calculated from its optimized geometry. For instance, the calculated LogP value would predict its partitioning between lipid and aqueous phases, a critical parameter for pharmacological applications. The polar surface area (PSA) would be related to its ability to permeate biological membranes. These descriptors, once calculated, can be used in a larger dataset of similar molecules to build a QSAR model that could predict, for example, its potential efficacy as an inhibitor for a specific enzyme.
Table 4: Representative Predicted Physicochemical Properties for Analogous Compounds (Illustrative) The following data is derived from PubChem database entries for structurally similar compounds and represents the type of parameters calculated in QSPR/QSAR studies. nih.govuni.lu
| Descriptor | 2,4-dichloro-6-(pyridin-2-yl)pyrimidine | 2,4-dichloro-6-(trifluoromethyl)pyrimidine |
| Molecular Weight ( g/mol ) | 226.08 | 216.97 |
| XLogP3 (Predicted) | 2.8 | 2.5 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 3 | 2 |
| Rotatable Bond Count | 1 | 1 |
| Polar Surface Area (Ų) | 38.67 | 25.78 |
Correlation of Structural Features with Observed Reactivity and In Vitro Biological Efficacy
While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, the principles of bioisosteric replacement and substituent effects observed in analogous pyrimidine derivatives can provide significant insights. The reactivity of the pyrimidine core is heavily influenced by its substituents. The two chlorine atoms at the 2- and 4-positions are strong electron-withdrawing groups, rendering the corresponding carbon atoms electrophilic and susceptible to nucleophilic substitution. The nature of the substituent at the 6-position, in this case, a 2-furyl group, is crucial in modulating the electronic properties and steric profile of the entire molecule, which in turn dictates its biological efficacy.
Research on other substituted pyrimidines has consistently shown that modifications to the pyrimidine scaffold can lead to a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory functions. For instance, studies on dihydropyrimidine (B8664642) derivatives have demonstrated their potential as anticancer and anti-inflammatory agents. dovepress.com The introduction of different aryl or heteroaryl groups can influence the molecule's ability to fit into the binding pockets of biological targets.
In a study on substituted pyrimidine-2,4-diamines as inhibitors of Plasmodium falciparum dihydrofolate reductase, it was observed that the nature of the group at the 6-position had a discernible impact on the inhibitory activity. nih.gov While a direct comparison is not possible, this underscores the importance of the substituent at this position for biological function. The 2-furyl group in the title compound, with its specific electronic and steric properties, would be expected to play a pivotal role in defining its interaction with biological macromolecules.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding how a small molecule like this compound might interact with a biological target at the atomic level. These methods can predict the binding affinity and conformation of the ligand within the active site of a protein, providing a rational basis for its observed biological activity.
Modeling Binding to Enzyme Active Sites
Molecular docking studies on various pyrimidine derivatives have successfully modeled their binding to a range of enzyme active sites. For example, dihydropyrimidine analogues have been docked into the active site of the lipoxygenase enzyme to explain their inhibitory activity. dovepress.com Similarly, substituted pyrimidine-2,4-diamines were docked into the active site of Plasmodium falciparum dihydrofolate reductase (PfDHFR), revealing key interactions that contribute to their inhibitory potential. nih.gov
For this compound, a hypothetical docking study could be performed on a relevant enzyme target. The pyrimidine core could form hydrogen bonds with amino acid residues in the active site, while the dichlorophenyl and furyl moieties could engage in hydrophobic and van der Waals interactions. The following table illustrates a hypothetical docking scenario based on common interactions observed for similar fragments.
| Target Enzyme | Predicted Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Pi-Alkyl | -8.5 |
| Tyrosine Kinase | Val239, Ala269, Leu354 | Hydrophobic Interaction | -7.9 |
| Dihydrofolate Reductase | Ile14, Asp54, Ile164 | Hydrogen Bonding, Steric | -9.2 nih.gov |
This table presents hypothetical data for illustrative purposes, based on docking studies of structurally related compounds.
Predicting Interactions with Biological Receptors
Beyond enzyme inhibition, molecular docking and dynamics can predict the interactions of this compound with various biological receptors, which could be G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. The predicted binding mode can help in understanding the agonistic or antagonistic effects of the compound.
Molecular dynamics simulations can further refine the docked poses and provide insights into the stability of the ligand-receptor complex over time. sigmaaldrich.comjchemrev.com These simulations can reveal conformational changes in both the ligand and the receptor upon binding, as well as the role of solvent molecules in the interaction. jchemrev.com For instance, microsecond molecular dynamics simulations have been used to explore the inhibitory potency of amiloride (B1667095) analogs against the SARS-CoV-2 E viroporin. sigmaaldrich.com
Theoretical Studies on Nonlinear Optical (NLO) Properties
Theoretical studies, often employing Density Functional Theory (DFT), can be used to investigate the nonlinear optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its electronic structure, particularly the extent of electron delocalization and the presence of donor-acceptor groups.
DFT calculations could be employed to compute key NLO parameters such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a measure of the second-order NLO response.
| Computational Method | Parameter | Calculated Value (a.u.) |
| DFT/B3LYP/6-311++G(d,p) | Dipole Moment (μ) | 3.5 D |
| DFT/B3LYP/6-311++G(d,p) | Average Polarizability (α) | 150 x 10⁻²⁴ esu |
| DFT/B3LYP/6-311++G(d,p) | First Hyperpolarizability (β) | 300 x 10⁻³⁰ esu |
This table presents hypothetical data for illustrative purposes, based on calculations for structurally related donor-acceptor molecules.
Exploration of Biological Activities and Molecular Interactions in Vitro and Mechanistic Studies
The 2,4-dichloropyrimidine (B19661) framework is a common starting point for the synthesis of novel compounds with a wide array of biological activities. The furan (B31954) moiety at the 6-position further influences the steric and electronic properties, providing a unique template for drug design.
Antimicrobial and Anti-Infective Potentials (In Vitro)
While direct antimicrobial testing data for 2,4-Dichloro-6-(2-furyl)pyrimidine is not extensively documented in publicly available research, the broader class of pyrimidine (B1678525) derivatives has been a subject of significant investigation for anti-infective properties. wjarr.com
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
The pyrimidine nucleus is a foundational element in many compounds exhibiting antibacterial properties. ijpbs.com Research into 6-substituted pyrimidine-2,4-dione derivatives has shown moderate to good antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. medwinpublishers.com
A key finding in the study of related pyridothienopyrimidine compounds was the significant enhancement of antibacterial activity upon the introduction of chloro groups at the 2 and 4 positions. The conversion of pyridothienopyrimidine-2,4-diones to their 2,4-dichloro derivatives resulted in compounds with more potent activity against B. subtilis and B. cereus when compared to the precursor, and activity comparable to amoxicillin (B794) against other tested strains. nih.gov This highlights the importance of the 2,4-dichloro substitution pattern, which is central to the title compound, in conferring antibacterial potential.
Interactive Table: Antibacterial Activity of a Related 2,4-Dichloropyridothienopyrimidine Derivative
| Compound | Test Organism | MIC (μg/mL) | Reference Drug (Amoxicillin) MIC (μg/mL) |
| 7,9-Dimethyl-2,4-dichloropyridothieno[3,2-d]pyrimidine | B. subtilis | 8 | 16 |
| B. cereus | 8 | 16 | |
| S. aureus | 16 | 16 | |
| E. coli | 16 | 16 | |
| S. typhimurium | 16 | 16 | |
| Data sourced from a study on pyridothienopyrimidine derivatives, demonstrating the efficacy of the 2,4-dichloro moiety. nih.gov |
Antifungal Efficacy
The pyrimidine scaffold is present in established antifungal agents, indicating its importance in the development of new fungicidal compounds. wjarr.comorientjchem.org For instance, Flucytosine is a well-known fluorinated pyrimidine antifungal. Novel synthetic pyrimidine derivatives are continuously being explored for their potential to combat fungal infections. orientjchem.org
Studies on 1,2,4-triazole (B32235) derivatives, another class of prominent antifungals, have shown that the introduction of dichlorophenyl moieties can significantly influence antifungal activity. nih.gov While direct studies on the antifungal properties of this compound derivatives are scarce, the general potential of halogenated heterocyclic systems in antifungal drug discovery is well-recognized.
Antiviral Properties
Pyrimidine derivatives are integral to the structure of many antiviral drugs and are considered a privileged scaffold in antiviral research. wjarr.comijpbs.comorientjchem.org The core structure mimics naturally occurring nucleobases, allowing for interference with viral replication processes. A wide range of pyrimidine-containing molecules have been reported to inhibit viruses such as influenza, herpes, and HIV. wjarr.com Although specific antiviral data for this compound is not available, its structural class remains a highly active area of investigation for the development of new antiviral agents.
Anticancer Research Applications (In Vitro Cytotoxicity and Mechanisms)
The 2,4-dichloropyrimidine moiety serves as a key building block for the synthesis of potent anticancer agents. The ability to selectively substitute the two chlorine atoms allows for the creation of targeted therapies.
Cytotoxicity Against Cancer Cell Lines (e.g., Lung, Colon, Leukemia, Breast)
Research has demonstrated that derivatives of 2,4-dichloropyrimidine exhibit significant cytotoxic effects against a variety of human cancer cell lines.
In one study, novel derivatives of 4,6-dichloropyrimidine (B16783) were synthesized and tested against a panel of seven cancer cell lines. These compounds showed inhibitory activity against colon adenocarcinoma (LoVo and LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), and human leukemic lymphoblasts (CCRF-CEM). nih.gov
Another study focused on 2,4-dichloro-6-methylpyrimidine (B20014) derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) for non-small cell lung cancer (NSCLC). The most promising compound, L-18, displayed potent antiproliferative activity against the H1975 lung cancer cell line with an IC50 value of 0.65 µM, while showing no toxicity to normal cells. nih.gov
Furthermore, related pyrrolo[2,3-d]pyrimidine derivatives, which can be synthesized from dichloropyrimidines, have shown strong cytotoxic activity against human lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines. nih.gov
Interactive Table: In Vitro Cytotoxicity (IC50) of Structurally Related Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| 2,4-dichloro-6-methylpyrimidine derivative (L-18) | H1975 | Lung Cancer | 0.65 |
| Pyrrolo[2,3-d]pyrimidine derivative (10a) | PC3 | Prostate Cancer | 0.19 |
| Pyrrolo[2,3-d]pyrimidine derivative (10b) | MCF-7 | Breast Cancer | 1.66 |
| Pyrrolo[2,3-d]pyrimidine derivative (9e) | A549 | Lung Cancer | 4.55 |
| Data sourced from studies on derivatives of 2,4-dichloropyrimidine and related structures. nih.govnih.gov |
Mechanisms of Action (e.g., DNA Intercalation, Topoisomerase Inhibition, Apoptosis Induction)
The anticancer effects of dichloropyrimidine derivatives are attributed to several molecular mechanisms.
Enzyme Inhibition: Derivatives of 2,4-dichloro-6-methylpyrimidine have been designed as potent and selective inhibitors of EGFR, particularly the T790M/L858R mutant prevalent in non-small cell lung cancer. nih.gov Other 6-substituted pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), a crucial enzyme for DNA biosynthesis. medwinpublishers.com
DNA Intercalation and Topoisomerase Inhibition: Studies on 4,6-substituted pyrimidine derivatives suggest they are capable of inhibiting Topoisomerase IIα and intercalating with DNA, leading to double-strand breaks and subsequent cell death. nih.gov In a separate study, 2,6-dithienyl-4-furyl pyridine (B92270) derivatives, which share a furan substructure with the title compound, were found to be potent inhibitors of topoisomerase I and II. nih.gov
Apoptosis Induction and Cell Cycle Arrest: A common mechanism of action is the induction of apoptosis (programmed cell death). The 2,4-dichloro-6-methylpyrimidine derivative L-18 was found to induce apoptosis in H1975 lung cancer cells in a dose-dependent manner and also caused cell cycle arrest. nih.gov Similarly, 4,6-dichloropyrimidine derivatives have demonstrated pro-apoptotic properties and the ability to arrest cells in the S and G2/M phases of the cell cycle. nih.gov Research on pyrrolo[2,3-d]pyrimidine derivatives also confirms their ability to induce apoptosis, mediated by an increase in late apoptotic cells and cell cycle arrest. nih.gov
Enzyme and Receptor Modulation Studies (In Vitro)
The interaction of this compound with various enzymes and receptors has been a key area of research to understand its potential therapeutic applications. These in vitro studies provide foundational knowledge on the compound's mechanism of action at a molecular level.
Enzyme Inhibition (e.g., Kinases like PIM-1, KDR; Dihydrofolate Reductase)
The inhibitory potential of pyrimidine derivatives against various kinases has been a significant focus of drug discovery efforts. For instance, 2,4-disubstituted pyrimidines have been identified as a novel class of inhibitors for the Kinase Insert Domain Receptor (KDR), also known as VEGFR-2. nih.govnih.gov Structure-activity relationship (SAR) studies on such compounds have led to the development of potent KDR inhibitors. nih.gov However, specific inhibitory data for this compound against kinases like PIM-1 and KDR, or against the enzyme dihydrofolate reductase (DHFR), is not extensively detailed in the currently available scientific literature. While some 6-alkyl-2,4-diaminopyrimidines have been evaluated as inhibitors of bacterial DHFR, these are structurally distinct from the compound . researchgate.netnih.govnih.gov
Receptor Agonism or Antagonism (e.g., 5-HT7 Receptors, GPR39, GABA-A Receptors, P2Y12 Receptor)
The modulation of various receptor systems by pyrimidine-based compounds has been explored for potential therapeutic benefits. For example, the 5-HT7 receptor, a member of the serotonin (B10506) receptor family, is a target of interest for central nervous system disorders. nih.gov Similarly, GPR39, a G protein-coupled receptor, has been investigated, with some 2-pyridylpyrimidines identified as potent agonists. lookchem.com The GABAA receptor, a crucial inhibitory neurotransmitter receptor, is another target for pyrimidine-like molecules. nih.gov Furthermore, the P2Y12 receptor, a key player in platelet aggregation, is a target for antithrombotic drugs, with some pyrimidine derivatives showing antagonist activity. nih.gov Despite the interest in these receptors, specific data detailing the agonistic or antagonistic activity of this compound at 5-HT7 receptors, GPR39, GABA-A receptors, or the P2Y12 receptor remains limited in published research.
Other Pharmacological Activity Assessments (In Vitro)
Beyond specific enzyme and receptor interactions, the broader pharmacological effects of pyrimidine derivatives are of significant interest. These include anti-inflammatory, analgesic, and anthelmintic properties.
Anti-inflammatory Effects
Pyrimidine derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory properties. rsc.orgnih.gov The mechanism often involves the inhibition of key inflammatory mediators. rsc.org For instance, certain pyrimidine analogues have shown potent in vitro anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. rsc.org Furan-containing compounds have also been noted for their anti-inflammatory potential. mdpi.com However, specific in vitro studies detailing the anti-inflammatory effects of this compound are not prominently featured in the existing body of scientific literature.
Analgesic Properties
Anthelmintic Activity
The search for new anthelmintic agents has led to the exploration of various heterocyclic compounds, including pyrimidine derivatives. derpharmachemica.comjocpr.commdpi.comnih.govrsc.org Some reports suggest the potential of pyrimidine derivatives as anthelmintic agents. derpharmachemica.com However, there is a lack of specific in vitro studies investigating the anthelmintic activity of this compound against various helminths.
Investigation of Structure-Activity Relationships for Bioactive Derivatives
The exploration of the structure-activity relationships (SAR) of derivatives of this compound is a crucial area of research for the development of new therapeutic agents. By systematically modifying the chemical structure of the parent compound and evaluating the biological activities of the resulting analogues, researchers can identify key structural features that are essential for potency and selectivity. This section delves into the in vitro and mechanistic studies that have elucidated the SAR of bioactive derivatives of this pyrimidine scaffold.
The core structure of this compound offers several positions for chemical modification, primarily at the 2- and 4-positions of the pyrimidine ring, where the chlorine atoms can be displaced by various nucleophiles, and on the furan ring itself. These modifications can significantly influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which can impact its interaction with biological targets.
Anticancer Activity of Fused Pyrimidine Derivatives
While direct SAR studies on a broad series of 2,4-disubstituted-6-(2-furyl)pyrimidine derivatives are not extensively documented in publicly available research, valuable insights can be drawn from studies on structurally related fused pyrimidine systems. For instance, research on pyrimido[3,2-b]-1,2,4,5-tetrazine and related fused pyrimidines has demonstrated that these scaffolds can exhibit significant antitumor activity against human liver cancer cell lines (HEPG2). nih.gov In these studies, the starting materials often include substituted pyrimidine-2-thiones, which are then elaborated into more complex heterocyclic systems. nih.gov The biological activity of these compounds underscores the potential of the pyrimidine core as a pharmacophore for anticancer drug design.
Pyrido[2,3-d]pyrimidine Derivatives as Cytotoxic Agents
Further illustrating the therapeutic potential of pyrimidine-based compounds, a series of 2-(alkylsulfanyl)-N-alkylpyrido[2,3-d]pyrimidine-4-amine derivatives were synthesized and evaluated for their cytotoxic effects against human breast, colon, and bladder cancer cell lines. researchgate.net Several of these compounds displayed significant in vitro cytotoxicity and were found to induce apoptosis. researchgate.net The structure-activity relationship in this series highlighted the importance of the substituents at both the 2- and 4-positions of the fused pyrimidine ring system for cytotoxic potency. researchgate.net
General SAR Trends in Substituted Pyrimidines
More broadly, reviews on the anticancer activity of pyrimidine derivatives emphasize the importance of substitutions at the 2, 4, 5, and 6 positions of the pyrimidine ring. researchgate.net The nature of these substituents, whether electron-donating or electron-withdrawing, their size, and their ability to participate in hydrogen bonding, all play a critical role in determining the biological activity. For example, in some series of 2,4,6-trisubstituted pyrimidines, specific substitutions have been shown to lead to potent inhibition of topoisomerase II, an important enzyme in cancer therapy. nih.gov
The following table summarizes the biological activities of some pyrimidine derivatives, providing a basis for understanding the potential SAR of this compound derivatives.
| Compound Series | Biological Activity | Key Findings |
| Pyrimido[3,2-b]-1,2,4,5-tetrazines | Antitumor (HEPG2 cell line) | Fused pyrimidine systems show potential as anticancer agents. nih.gov |
| 2-(Alkylsulfanyl)-N-alkylpyrido[2,3-d]pyrimidine-4-amines | Cytotoxic (various cancer cell lines), Apoptosis induction | Substitutions at the 2- and 4-positions are critical for activity. researchgate.net |
| 2,4,6-Trisubstituted Pyrimidines | Topoisomerase II inhibition | Specific substitutions can confer potent enzyme inhibitory activity. nih.gov |
Future Directions and Research Perspectives
Development of Stereoselective and Asymmetric Synthetic Routes
While the parent compound, 2,4-dichloro-6-(2-furyl)pyrimidine, is achiral, the introduction of chiral centers through derivatization is a key strategy for enhancing biological specificity and potency. The development of stereoselective and asymmetric synthetic methodologies is therefore a critical future direction. This will involve the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions where new chiral centers are formed. By producing enantiomerically pure compounds, researchers can dissect the pharmacological contributions of individual stereoisomers, leading to the identification of more effective and potentially safer drug candidates. This approach is fundamental to refining the structure-activity relationship (SAR) and optimizing the therapeutic index of derivatives.
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
The two chlorine atoms at the 2- and 4-positions of the pyrimidine (B1678525) ring are highly susceptible to nucleophilic substitution, making them ideal handles for a wide array of chemical modifications. Future research will undoubtedly focus on exploring novel derivatization strategies to systematically probe the chemical space around this core structure. This includes the introduction of a diverse range of substituents, such as complex amines, alcohols, and thiols, to modulate the electronic and steric properties of the molecule. The goal of these derivatization efforts is to enhance the bioactivity, improve selectivity for specific biological targets, and optimize the pharmacokinetic profile of the resulting compounds. A pertinent example from a related pyrimidine series involved the synthesis of 2,4-dichloro-6-methylpyrimidine (B20014) derivatives as potential EGFR kinase inhibitors, where modifications at these positions were crucial for activity. nih.gov
Advanced Computational Modeling for Rational Design and Prediction of Activity
The integration of advanced computational tools is set to revolutionize the design and discovery of new this compound-based drug candidates. Molecular docking simulations can provide valuable insights into the binding modes and affinities of these compounds with various biological targets. Furthermore, the development of robust quantitative structure-activity relationship (QSAR) models will enable the prediction of biological activity based on the physicochemical properties of the designed molecules. These predictive models, in turn, guide the synthetic efforts towards compounds with a higher probability of success, thereby streamlining the drug discovery process. Such computational approaches have been successfully applied in the rational design of other pyrimidine-based inhibitors, demonstrating their predictive power. nih.gov
Identification of New Molecular Targets and Pathways for Therapeutic Intervention
A crucial aspect of future research will be the comprehensive elucidation of the molecular targets and signaling pathways modulated by this compound and its derivatives. While initial studies may point towards certain biological activities, a deeper understanding of the precise mechanism of action is often lacking. Techniques such as chemical proteomics, affinity chromatography, and broad-based enzymatic and cellular screening assays will be instrumental in identifying the direct binding partners of these compounds. Unraveling these molecular interactions will not only clarify their therapeutic potential but may also uncover novel applications in different disease areas. For instance, related pyrimidine derivatives have been investigated as inhibitors of the EGFR kinase in non-small cell lung cancer, highlighting a potential therapeutic avenue. nih.gov
Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
The principles of combinatorial chemistry, coupled with high-throughput screening (HTS), offer a powerful engine for accelerated lead discovery. cijournal.rumskcc.orgbenthamscience.comresearchgate.netrjraap.com Future endeavors will likely involve the creation of large, diverse libraries of compounds based on the this compound scaffold. By systematically varying the substituents at the reactive positions, a vast chemical space can be explored. These libraries can then be subjected to HTS against a wide panel of biological targets, enabling the rapid identification of "hit" compounds with desired activities. This integrated approach significantly increases the efficiency of the discovery phase, providing a wealth of SAR data that can be used to guide the subsequent optimization of lead compounds into viable drug candidates.
Q & A
Q. What are the key synthetic methodologies for preparing 2,4-Dichloro-6-(2-furyl)pyrimidine?
The synthesis typically involves cyclocondensation reactions. For example, trifluoro-4-(2-furyl)-4-methoxy-3-buten-2-ones can react with urea or amidines under reflux conditions to yield 6-(2-furyl)-pyrimidines. This method achieves yields of 50–67% and requires purification via column chromatography. Reaction conditions (e.g., solvent, temperature) and stoichiometric ratios of intermediates (e.g., amidines) critically influence yield and purity . Alternative routes may use halogenated pyrimidine precursors, such as 2,4-dichloro-6-(pyridin-2-yl)pyrimidine, with nucleophilic substitution at the 4-position using furyl-containing reagents under basic conditions (e.g., triethylamine in acetonitrile at 60°C) .
Q. What safety protocols are essential when handling this compound?
Mandatory safety measures include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Containment : Use fume hoods or gloveboxes for reactions releasing toxic vapors (e.g., chlorine derivatives).
- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste facilities to avoid environmental contamination .
Q. How is this compound characterized structurally?
Key techniques include:
- X-ray Crystallography : Determines crystal packing and unit cell parameters (e.g., monoclinic system, space group P2₁/c). Data collection at low temperatures (e.g., 193 K) minimizes thermal motion artifacts .
- NMR Spectroscopy : H and C NMR identify substituent effects (e.g., furyl protons at δ 6.5–8.0 ppm, pyrimidine carbons at δ 150–160 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 255.97 for C₈H₅Cl₂N₂O).
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of this compound?
The 4-chloro position is more reactive due to electronic effects (e.g., electron-withdrawing furyl group at C6). To target the 2-position:
Q. What computational methods predict the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model:
- Electrostatic Potentials : Identify nucleophilic/electrophilic sites (e.g., Cl atoms as leaving groups).
- Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with stability and reactivity trends .
- π-π Stacking Interactions : Predict crystal packing behavior, which is critical for solid-state applications .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives?
Q. What strategies optimize biological activity assays for this compound derivatives?
- Targeted Functionalization : Introduce sulfhydryl or amino groups at the 2- or 4-positions to enhance binding to kinase active sites (e.g., tyrosine kinase inhibition assays) .
- Structure-Activity Relationship (SAR) : Systematically vary the furyl substituent (e.g., methyl vs. methoxy groups) and evaluate IC₅₀ values against cancer cell lines .
- Metabolic Stability Tests : Use liver microsome assays to assess oxidative degradation pathways influenced by the furyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
